N-[1-[2-(2,3-dihydro-1-benzazepin-1-yl)acetyl]piperidin-3-yl]acetamide
Description
N-[1-[2-(2,3-dihydro-1-benzazepin-1-yl)acetyl]piperidin-3-yl]acetamide is a complex organic compound that belongs to the class of benzazepine derivatives
Properties
IUPAC Name |
N-[1-[2-(2,3-dihydro-1-benzazepin-1-yl)acetyl]piperidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-15(23)20-17-9-6-12-22(13-17)19(24)14-21-11-5-4-8-16-7-2-3-10-18(16)21/h2-4,7-8,10,17H,5-6,9,11-14H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFJKLJEXIGAHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCN(C1)C(=O)CN2CCC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(2,3-dihydro-1-benzazepin-1-yl)acetyl]piperidin-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminobenzylamine and an appropriate aldehyde or ketone.
Acetylation: The benzazepine core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Piperidine Introduction: The acetylated benzazepine is reacted with a piperidine derivative, often through a nucleophilic substitution reaction, to introduce the piperidine moiety.
Final Acetylation: The final step involves the acetylation of the piperidine nitrogen using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[1-[2-(2,3-dihydro-1-benzazepin-1-yl)acetyl]piperidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-[1-[2-(2,3-dihydro-1-benzazepin-1-yl)acetyl]piperidin-3-yl]acetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent targeting neurological and psychiatric disorders.
Biological Research: The compound is used in research to understand its interactions with various biological targets, including receptors and enzymes.
Pharmacology: It is investigated for its pharmacokinetic and pharmacodynamic properties to evaluate its efficacy and safety as a drug candidate.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[1-[2-(2,3-dihydro-1-benzazepin-1-yl)acetyl]piperidin-3-yl]acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-[1-[2-(2,3-dihydro-1-benzazepin-1-yl)acetyl]piperidin-3-yl]acetamide: shares structural similarities with other benzazepine derivatives, such as:
Uniqueness
- This compound is unique due to its specific substitution pattern and the presence of both benzazepine and piperidine moieties. This unique structure may confer distinct biological activities and pharmacological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
